4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16F3NO |
|---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
4-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C14H16F3NO/c1-10-4-6-18(7-5-10)12-3-2-11(9-19)13(8-12)14(15,16)17/h2-3,8-10H,4-7H2,1H3 |
InChI Key |
QAWSOCZIWSMDGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-2-(trifluoromethyl)benzaldehyde
The preparation begins with the synthesis of 4-chloro-2-(trifluoromethyl)benzaldehyde, a critical intermediate. This compound is typically derived from dichlorotoluene derivatives through selective fluoridation and hydrolysis. For example, o-trifluoromethyl toluene dichloride undergoes hydrolysis under acidic conditions (e.g., acetic acid and sodium hydroxide at 150–190°C) to yield 2-(trifluoromethyl)benzaldehyde. Modifying this approach, chlorination at the para position relative to the trifluoromethyl group can be achieved using antimony halide catalysts and hydrogen fluoride, as demonstrated in selective fluoridation reactions.
Substitution with 4-Methylpiperidine
The chlorine atom at position 4 is replaced via nucleophilic aromatic substitution (NAS) with 4-methylpiperidine. This reaction is facilitated by:
-
Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
-
Elevated temperatures (160–175°C) and pressure (0.35–0.7 MPa) to overcome the deactivating effects of the trifluoromethyl group.
-
A molar ratio of 1.8–3:1 for 4-methylpiperidine relative to the chlorinated intermediate to ensure complete substitution.
Example Procedure :
A mixture of 4-chloro-2-(trifluoromethyl)benzaldehyde (1.0 equiv.), 4-methylpiperidine (2.2 equiv.), and tetrabutylammonium bromide (0.001 equiv.) in dimethylformamide (DMF) is heated at 160°C for 24 hours. The product is isolated via vacuum distillation, yielding 4-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde with a purity >95%.
Hydrolysis of Dichlorotoluene Derivatives
Selective Hydrolysis and Functionalization
An alternative route involves the hydrolysis of 2,4-dichloro-6-(trifluoromethyl)toluene to introduce the aldehyde group. Under controlled conditions (150–190°C, 0.3–0.78 MPa), one chloride is hydrolyzed to a formyl group using a mixture of acetic acid and sodium hydroxide, while the remaining chloride at position 4 is substituted with 4-methylpiperidine. This one-pot method reduces purification steps and improves scalability.
Key Parameters :
Catalytic Coupling Reactions
Buchwald-Hartwig Amination
Palladium-catalyzed coupling reactions offer a modern approach to introducing the 4-methylpiperidin-1-yl group. Using a catalyst system of Pd(OAc)₂ and Xantphos , the reaction between 4-bromo-2-(trifluoromethyl)benzaldehyde and 4-methylpiperidine proceeds at 100°C in toluene, achieving yields up to 85%.
Advantages :
-
High regioselectivity due to the directing effect of the trifluoromethyl group.
-
Compatibility with sensitive functional groups like aldehydes.
Reductive Amination Pathways
Condensation and Reduction
In a method adapted from crystal structure studies, 2-(trifluoromethyl)benzaldehyde is condensed with 4-methylpiperidine in acetic acid under HCl gas to form a Schiff base intermediate. Subsequent reduction using sodium borohydride or hydrogenation yields the target compound. This route is advantageous for its simplicity but requires careful control of reaction pH to prevent aldehyde oxidation.
Purification and Characterization
Distillation and Chromatography
Final purification is achieved via vacuum distillation (70–75°C at 0.095 MPa) or flash chromatography (eluent: toluene/ethyl acetate 4:1). Purity is validated using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
Typical Analytical Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 7.85 (d, J = 8.3 Hz, 1H), 7.65 (s, 1H), 7.50 (d, J = 8.3 Hz, 1H), 3.45–3.35 (m, 4H, piperidine-H), 2.70–2.60 (m, 1H, CH(CH₃)), 1.65–1.55 (m, 2H), 1.45–1.35 (m, 2H), 1.10 (d, J = 6.5 Hz, 3H, CH₃).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Nucleophilic Substitution | 87–90 | 98–99 | High | Moderate |
| Hydrolysis | 75–80 | 95–97 | Moderate | High |
| Buchwald-Hartwig | 80–85 | 97–98 | Low | Low |
| Reductive Amination | 70–75 | 90–92 | High | High |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl group activates the benzaldehyde ring for nucleophilic substitution. In one study, analogous aldehydes underwent substitution with amines under acidic or thermal conditions:
-
Example : 4-Chloro-2-(trifluoromethyl)benzaldehyde reacted with 3-methylpiperidine in POCl₃ to form 4-(3-methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde (EC₅₀ = 21.4 μM in TLR7 agonism) .
-
Conditions : Reactions typically require elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .
Aldehyde-Specific Reactions
The aldehyde group participates in condensation, reduction, and cycloaddition reactions:
Schiff Base Formation
-
With amines : Reacts with primary amines to form imines. For example, 4-methoxy-2-(trifluoromethyl)benzaldehyde condensed with N-methyl-4-piperidone in acetic acid under HCl gas to yield a bis-arylidene product (73% yield) .
Reaction Conditions :Substrate Amine Catalyst Solvent Yield 4-Methoxy-2-CF₃-benzaldehyde N-methyl-4-piperidone HCl gas Acetic acid 73%
Reduction to Alcohol
-
The aldehyde can be reduced to the corresponding benzyl alcohol using agents like NaBH₄ or LiAlH₄. No direct data exists for this compound, but analogous reductions of 4-fluoro-2-(trifluoromethyl)benzaldehyde to 4-fluoro-2-(trifluoromethyl)benzyl alcohol have been reported .
Cyclization Reactions
The aldehyde group facilitates heterocycle synthesis:
Isoxazole Formation
-
Example : Analogous aldehydes (e.g., 4-fluorobenzaldehyde) were converted to oximes via hydroxylamine, then cyclized with 2-cyanoacetamide to form 5-aminoisoxazole-4-carboxamides .
Mechanism :
Cross-Coupling Reactions
The 4-methylpiperidine group can influence metal-catalyzed couplings:
Suzuki-Miyaura Coupling
-
While not directly reported for this compound, structurally similar 4-methylpiperidin-1-yl-substituted benzaldehydes underwent coupling with aryl boronic acids using Pd(PPh₃)₄ (e.g., forming biaryl derivatives) .
Acid/Base-Mediated Rearrangements
The trifluoromethyl group stabilizes intermediates in acid-catalyzed reactions:
Baeyer-Villiger Oxidation
-
In related systems, benzaldehydes with strong electron-withdrawing groups (e.g., NO₂) underwent Baeyer-Villiger oxidation to form phenols . For example, 2-methoxy-4-nitrobenzaldehyde was oxidized to 4-fluoroguaiacol using [¹⁸F]fluoride .
Biological Activity Correlations
Derivatives of this compound show TLR7 agonist activity:
-
Structure-Activity Relationship (SAR) :
Stability and Handling
-
Storage : Stable under inert gas at −20°C; sensitive to prolonged light exposure .
-
Purification : Typically purified via silica gel chromatography (hexane/ethyl acetate gradients) .
This compound’s versatility in nucleophilic substitution, cyclization, and cross-coupling reactions makes it valuable in medicinal chemistry, particularly for developing TLR7-targeted therapeutics .
Scientific Research Applications
Pharmaceutical Intermediates
4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of drug candidates, making it valuable in the design of new therapeutic agents.
Synthesis of Cholinesterase Inhibitors
Research indicates that derivatives of this compound can be utilized to develop inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the treatment of neurodegenerative disorders such as Alzheimer's disease. The hydrazones derived from this compound have shown promising activity against these enzymes, suggesting potential therapeutic applications in cognitive enhancement and neuroprotection .
The compound has been studied for its antimicrobial properties, exhibiting activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests its potential use in developing new antibiotics or antimicrobial agents .
Case Study 1: Synthesis and Evaluation of AChE Inhibitors
A study investigated hydrazones synthesized from 4-(trifluoromethyl)benzaldehyde derivatives as potential AChE inhibitors. The synthesized compounds demonstrated IC50 values indicating effective inhibition of AChE, with some derivatives exhibiting dual inhibition properties against both AChE and BuChE. The structure-activity relationship analysis provided insights into optimizing these compounds for enhanced biological activity .
Case Study 2: Antimicrobial Activity Assessment
Another research effort focused on the antimicrobial efficacy of derivatives containing the trifluoromethyl group. The results indicated that several synthesized compounds displayed significant antibacterial activity, making them candidates for further development as antimicrobial agents .
Mechanism of Action
The exact mechanism of action depends on the specific context (e.g., drug development, agrochemicals). the trifluoromethyl group’s electronic properties and steric effects likely play a crucial role in interactions with biological targets.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar functional groups (e.g., trifluoromethyl-substituted benzaldehydes) can be compared. Notable examples include 3-fluoro-4-(4-methylpiperidin-1-yl)benzaldehyde and other piperidine derivatives.
Biological Activity
4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde, with the CAS number 1417895-49-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
- Molecular Formula : CHFNO
- Molecular Weight : 271.28 g/mol
- Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and an aldehyde functional group, which may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylpiperidine with 2-trifluoromethylbenzaldehyde. Various synthetic routes have been explored to optimize yield and purity, including methods that utilize catalytic reactions to enhance efficiency.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of benzaldehydes with similar structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The mechanism of action is believed to involve apoptosis induction and inhibition of microtubule assembly, leading to cell cycle arrest .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| This compound | MDA-MB-231 | 25.72 ± 3.95 | Apoptosis induction |
| Related Hydrazones | HepG2 | Varies | Microtubule destabilization |
Antimicrobial Activity
Compounds containing the hydrazone scaffold derived from benzaldehydes have demonstrated antibacterial properties, particularly against Mycobacterium tuberculosis and other pathogens. The presence of the trifluoromethyl group is thought to enhance lipophilicity, improving membrane penetration and efficacy against bacterial cells .
Case Studies
- Anticancer Study : A study evaluated the apoptotic effects of a series of benzaldehyde derivatives on breast cancer cells. Results indicated that compounds similar to this compound significantly inhibited cell growth and induced apoptosis through caspase activation.
- Antimicrobial Evaluation : A recent assessment of hydrazone derivatives showed promising results against Mycobacterium bovis, indicating that modifications around the benzaldehyde core could enhance antimicrobial efficacy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the trifluoromethyl group into benzaldehyde derivatives like 4-(4-Methylpiperidin-1-yl)-2-(trifluoromethyl)benzaldehyde?
- Methodological Answer : The trifluoromethyl group is often introduced via nucleophilic trifluoromethylation, cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), or direct fluorination. For example, Pd-catalyzed coupling reactions using trifluoromethylbenzene derivatives (e.g., 1-ethynyl-4-(trifluoromethyl)benzene) with halogenated benzaldehydes under inert atmospheres (N₂) yield trifluoromethyl-substituted intermediates . Microwave-assisted Claisen-Schmidt reactions can also optimize α,β-unsaturated ketone formation, enhancing reaction efficiency .
Q. How can researchers optimize the reaction conditions for forming the piperidinyl-benzaldehyde moiety?
- Methodological Answer : Key parameters include:
- Catalyst selection : PdCl₂(PPh₃)₂ (5 mol%) in anhydrous acetonitrile improves coupling efficiency .
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.
- Temperature control : Microwave irradiation reduces reaction times (e.g., from hours to minutes) while maintaining yields >75% .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at C2, piperidinyl at C4) via characteristic shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) ensures purity (>95%) and identifies byproducts .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 273.12 g/mol) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address challenges in purifying this compound due to similar polarities of byproducts?
- Methodological Answer :
- Column chromatography : Use gradient elution with n-hexane/EtOAc (e.g., 5:5 to 7:3) to separate aldehyde derivatives from polar impurities .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) based on solubility differences at low temperatures .
Q. What strategies resolve contradictory data on the regioselectivity of electrophilic substitutions in similar benzaldehyde derivatives?
- Methodological Answer :
- Computational modeling : DFT calculations predict electron density distributions to identify reactive sites (e.g., para vs. ortho substitution) .
- Isotopic labeling : Use deuterated analogs to track substituent effects on reaction pathways .
- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediate formations during reactions .
Q. How should researchers interpret conflicting biological activity data for trifluoromethyl-substituted benzaldehydes across assay systems?
- Methodological Answer :
- Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293), incubation time, and solvent concentration (DMSO <0.1%) .
- Metabolic stability tests : Evaluate cytochrome P450 interactions to assess trifluoromethyl group persistence in vivo .
- Comparative SAR studies : Modify substituents (e.g., replacing piperidinyl with morpholinyl) to isolate structure-activity relationships .
Q. What are the implications of steric and electronic effects from the 4-methylpiperidinyl group on the compound’s reactivity?
- Methodological Answer :
- Steric effects : The bulky piperidinyl group reduces nucleophilic attack at the aldehyde site, favoring electrophilic aromatic substitution at less hindered positions .
- Electronic effects : The electron-donating piperidinyl group activates the benzene ring, enhancing reactivity toward nitration or halogenation at specific positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
